N-Allylmaleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDAYXWBWRTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183885 | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-17-3, 31940-21-3 | |
| Record name | N-Allylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC175866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Mechanisms of N Allylmaleimide
Synthesis of N-Allylmaleimide Derivatives
The synthesis of N-substituted maleimides, including this compound, can be accomplished through several effective methods. These approaches range from traditional two-step procedures to more advanced one-pot syntheses promoted by specific reagents.
A prevalent and traditional method for synthesizing N-substituted maleimides is a two-step process that begins with the reaction of maleic anhydride with a primary amine. researchgate.netelsevierpure.comiosrjournals.orgfigshare.com In the case of this compound, allylamine is the primary amine used.
The first step involves the amine acylation of the amine by maleic anhydride, which opens the anhydride ring to form the corresponding maleamic acid intermediate, in this case, N-allylmaleamic acid. iosrjournals.orgorgsyn.org This reaction is typically carried out at room temperature in a suitable solvent like diethyl ether or dimethylformamide, where the maleamic acid often precipitates out of the solution. ucl.ac.beajchem-a.com
The second step is the cyclodehydration of the maleamic acid to form the imide ring. iosrjournals.orgjocpr.com This is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate as a catalyst. orgsyn.orgucl.ac.be Other reagents, including phosphorus pentoxide or a combination of acetyl chloride and triethylamine, can also be used for the ring-closure reaction. iosrjournals.orgorgsyn.org This two-step approach is widely applicable for a variety of N-substituted maleimides and generally provides high purity and yields. ucl.ac.beresearchgate.net
Table 1: Two-Step Synthesis of N-substituted Maleimides
| Step | Reactants | Intermediate/Product | Typical Conditions | Reference |
|---|---|---|---|---|
| 1: Amidation | Maleic Anhydride + Primary Amine (e.g., Allylamine) | Maleamic Acid (e.g., N-Allylmaleamic acid) | Room temperature, solvent (e.g., ether) | iosrjournals.orgucl.ac.be |
| 2: Cyclodehydration | Maleamic Acid | N-Substituted Maleimide (B117702) (e.g., this compound) | Acetic anhydride, Sodium acetate, Heat | orgsyn.orgucl.ac.be |
The Diels-Alder reaction provides a sophisticated strategy for the synthesis and modification of materials containing N-substituted maleimides. tandfonline.com This [4+2] cycloaddition reaction is thermally reversible, typically occurring between a diene (e.g., furan or its derivatives) and a dienophile (the maleimide). nih.gov The reaction forms a cycloadduct, which can mask the reactive double bond of the maleimide. rsc.org
This protection strategy is useful in multi-step syntheses where the maleimide moiety needs to be preserved while other parts of the molecule are modified. researchgate.netmdpi.com The reaction between a furan derivative and a maleimide derivative leads to a mixture of endo and exo diastereomers. rsc.org The formation of these adducts is favored at lower temperatures, while the reverse reaction, the retro-Diels-Alder, is induced by heating. researchgate.net The retro-Diels-Alder reaction regenerates the original furan and maleimide, restoring the double bond. rsc.orgresearchgate.net
The temperature required for the retro-Diels-Alder reaction and the ratio of endo to exo adducts can be influenced by factors such as the substituents on both the furan and the maleimide, the reaction temperature, and the presence of a nucleophile. rsc.orgresearchgate.net For example, electron-withdrawing substituents on the maleimide can facilitate the reversibility of the adduct. rsc.org This reversible nature is a key feature in designing thermally mendable materials and for controlled synthesis. nih.gov
Table 2: Diels-Alder and Retro-Diels-Alder Reaction Parameters
| Reaction | Description | Influencing Factors | Typical Diene/Dienophile Pair | Reference |
|---|---|---|---|---|
| Diels-Alder | [4+2] cycloaddition to form endo/exo adducts | Low temperature, electron-withdrawing groups on maleimide | Furan / N-Substituted Maleimide | nih.govrsc.org |
| Retro-Diels-Alder | Cyclo-reversion to regenerate reactants | High temperature, presence of a nucleophile | N/A | rsc.orgresearchgate.net |
To overcome the often harsh conditions and byproducts associated with traditional methods, an efficient, mild, and practical one-pot synthesis for N-alkyl and N-aryl imides has been developed using hexamethyldisilazane (HMDS) and a Lewis acid catalyst. iosrjournals.orgorganic-chemistry.org HMDS, or bis(trimethylsilyl)amine, is an organosilicon compound used as a reagent and precursor in organic synthesis. wikipedia.org
This method involves the reaction of an anhydride, such as maleic anhydride, with a substituted amine in the presence of HMDS and a Lewis acid like zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). iosrjournals.orgorganic-chemistry.org The reaction proceeds via the in situ cyclization of the intermediate amic acid. organic-chemistry.org The study found that optimal conditions involved using 1.5 molar equivalents of HMDS and 1 equivalent of the Lewis acid, with ZnBr₂ providing the best results. organic-chemistry.org This approach is noted for its high yields, short reaction times, and mild conditions, making it a valuable and economical alternative for producing a wide range of imide derivatives, including succinimides, phthalimides, and maleimides. organic-chemistry.org
Radical Polymerization Mechanisms Involving this compound
This compound's bifunctionality makes it a unique monomer for radical polymerization, capable of undergoing both homopolymerization and copolymerization, leading to polymers with specific properties.
The radical homopolymerization of N-substituted maleimides can be initiated by standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.net The polymerization of this compound is complex due to the presence of two polymerizable centers. The maleimide double bond is significantly more reactive in radical polymerizations than the allyl double bond.
Research on the homopolymerization of similar bifunctional monomers containing both maleimide and allyl groups indicates that the reaction primarily proceeds through an alternating copolymerization mechanism involving both types of double bonds. researchgate.net However, homopolymerization of the maleimide group can be observed, particularly in the initial stages of the reaction and at higher temperatures (above 200°C). researchgate.net The polymerization kinetics of maleimides can also be influenced by a process called tautomerization, where the growing maleimidyl radical chain isomerizes to a more stable succinimidyl radical, which can affect the termination steps of the polymerization. researchgate.net
N-substituted maleimides are well-known for their strong tendency to undergo alternating copolymerization with electron-donating monomers. acs.org This behavior is a key aspect of their polymerization kinetics. When this compound is copolymerized with other monomers, the distinct reactivities of its two double bonds play a crucial role.
In the free-radical polymerization of bifunctional monomers like this compound, the principal reaction observed is an alternating copolymerization that involves both the maleimide and the allyl double bonds. researchgate.net This creates a structured polymer chain. The kinetics of such copolymerizations are studied to understand monomer sequence distribution and compositional drift during the reaction. rsc.org For instance, in the copolymerization of N-substituted maleimides with monomers like methyl methacrylate (B99206) (MMA), reactivity ratios are determined to predict the copolymer composition. researchgate.netrsc.org The selectivity for alternating copolymerization is a defining characteristic, leading to polymers with regular structures and, consequently, predictable and desirable thermal and mechanical properties. acs.org
Intramolecular Hydrogen Abstraction in Diallyl Monomers and Cyclopolymerization Efficiency
In the polymerization of diallyl monomers, intramolecular hydrogen abstraction is a significant reaction pathway that influences the efficiency of cyclopolymerization. This process is a form of degradative chain transfer, which can reduce the rate of polymerization. nih.gov The hydrogen abstraction reaction (HAR) is a primary step in producing primary allyl radicals, which can then lead to chain propagation. nih.gov Theoretical studies using quantum chemistry have explored the energetics of hydrogen abstraction from various allyl-type monomers. nih.gov For instance, research on allyl monomers containing different heteroatoms ("O", "N", "S") indicates that the nature of the atom influences reactivity. nih.gov The solvent environment also plays a role, with calculations showing that solvents can alter the energy gap and activation energy of the hydrogen abstraction reaction. nih.gov
Impact of Reaction Conditions on Polymerization
The polymerization of this compound is highly sensitive to reaction conditions such as temperature, the type of initiator used, and the solvent. numberanalytics.comnih.gov Optimizing these parameters is crucial for controlling the reaction rate and the properties of the final polymer. numberanalytics.com
Temperature: Temperature is a critical factor, primarily because it governs the decomposition rate of thermal initiators like Azobisisobutyronitrile (AIBN). numberanalytics.com AIBN is commonly used in a temperature range of 60-100 °C. researchgate.net If the temperature is too high (e.g., above 90 °C), the initiator decomposes too rapidly, leading to an ineffective initiation process. researchgate.net Conversely, at lower temperatures (40–60 °C), the reaction may proceed but at a much slower rate. researchgate.net
Initiators: AIBN is a widely used radical initiator that, upon heating, decomposes to produce two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. numberanalytics.comdergipark.org.tr The choice of initiator is significant as it can influence the potential for side reactions. dergipark.org.tr For example, radicals generated from initiators can sometimes undergo an addition reaction directly with the monomer, which is considered a side reaction to the desired polymerization pathway. dergipark.org.tr Theoretical studies have shown that the radicals produced by AIBN are less reactive in addition reactions with certain monomers compared to radicals from other initiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA). dergipark.org.tr
Solvents: The choice of solvent can impact the stability and reactivity of the generated radicals and the kinetics of polymerization. numberanalytics.comnih.govrsc.org Solvents can influence the energy barriers of the reaction steps, including hydrogen abstraction. nih.gov The ideal solvent should provide good solvation for the monomer and the growing polymer chain while having low chain transfer reactivity. researchgate.net
Table 1: Impact of Reaction Conditions on this compound Polymerization
| Parameter | Effect | Common Examples/Ranges | Citations |
|---|---|---|---|
| Temperature | Controls initiator decomposition rate and overall reaction kinetics. | 60-80 °C for AIBN | researchgate.net |
| Initiator | Generates radicals to start polymerization; choice affects side reactions. | AIBN, Benzoyl Peroxide | numberanalytics.comresearchgate.netdergipark.org.tr |
| Solvent | Affects radical stability and reaction kinetics. | THF, DMF | nih.govresearchgate.netrsc.org |
Thiol-Ene and Thiol-Yne Click Reactions with this compound
This compound is a bifunctional monomer that can participate in highly efficient thiol-based "click" reactions. It possesses two distinct reactive sites: an electron-deficient double bond within the maleimide ring and an unactivated allyl group. This unique structure allows for selective and orthogonal chemical modifications.
Mechanism of Anti-Markovnikov Thiol-Ene Click (TEC) Reaction
The thiol-ene click (TEC) reaction is a powerful method for forming carbon-sulfur bonds and proceeds via a radical-mediated hydrothiolation of an olefin. sci-hub.se This reaction typically results in the anti-Markovnikov addition product, where the sulfur atom bonds to the terminal carbon of the double bond. sci-hub.seacsgcipr.org The mechanism is a free-radical chain process: sci-hub.sethieme-connect.de
Initiation: A thiyl radical (RS•) is generated from a thiol (RSH), either through thermal decomposition of an initiator like AIBN or through photochemical activation. sci-hub.seacsgcipr.org
Propagation:
The thiyl radical adds across the C=C double bond of the ene (in this case, the allyl group of this compound). This addition occurs at the terminal carbon, forming a more stable secondary carbon-centered radical intermediate. sci-hub.sethieme-connect.deyoutube.com
A chain transfer step follows, where the carbon radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical and yields the final anti-Markovnikov thioether product. sci-hub.sethieme-connect.de
Termination: The reaction is terminated by the combination of any two radical species. thieme-connect.de
This process is highly efficient, as the propagation cycle can repeat many times for each radical generated. thieme-connect.de
Orthogonal Reactivity in Thiol-Ene and Thiol-Michael Additions
A key feature of this compound is the differential reactivity of its two double bonds, which enables orthogonal functionalization. acs.org The electron-poor double bond of the maleimide ring is highly susceptible to nucleophilic attack, while the allyl group's double bond is not. thieme-connect.deacs.org This allows for a two-step sequential reaction:
Thiol-Michael Addition: In the presence of a base (like Et₃N) or a nucleophilic catalyst, thiols will add exclusively and quantitatively to the maleimide double bond via a Michael addition mechanism. acs.org The allyl group remains unreacted under these conditions.
Thiol-Ene Click Reaction: Subsequently, the remaining allyl group can be functionalized through a radical-mediated thiol-ene reaction, initiated by UV light or a thermal initiator. acs.orgnih.gov
This orthogonality is lost if the radical-mediated reaction is attempted first; reacting this compound with a thiol under radical conditions leads to a complex mixture of products due to the non-selective reaction at both sites. acs.org Therefore, selectivity is achieved only when the base-catalyzed Thiol-Michael addition is performed first. acs.org This sequential approach has been utilized to create soft poly(thioether) thermosets where a catalyst with an allyl group is first incorporated via Michael addition, and then the pendant allyl groups are crosslinked in a subsequent thiol-ene photopolymerization step. bohrium.com
Table 2: Orthogonal Thiol Reactions with this compound
| Reaction | Target Site | Conditions | Outcome | Citations |
|---|---|---|---|---|
| Thiol-Michael | Maleimide C=C | Base catalysis (e.g., Et₃N) | Selective addition to maleimide | acs.org |
| Thiol-Ene | Allyl C=C | Radical initiation (UV, thermal) | Addition to the allyl group | acs.orgnih.gov |
Radical Mechanism of Thiol-Ene Additions
The radical-mediated thiol-ene addition to the allyl group of this compound can be initiated by either thermal or photochemical methods. nih.gov
Thermal Initiation: This method typically employs a radical initiator like AIBN, which decomposes upon heating (around 65°C) to generate radicals. numberanalytics.com These initiator radicals then abstract a hydrogen atom from a thiol molecule to produce the chain-propagating thiyl radical. acsgcipr.org
Photoinitiation: Irradiation with UV light is a common and efficient method for initiating radical thiol-ene reactions. nih.gov This can be done in two ways:
With a Photoinitiator: A chemical photoinitiator is added to the mixture. nih.gov Upon absorbing UV light, the photoinitiator generates radicals that subsequently react with the thiol to start the chain reaction. nih.govresearchgate.net
Initiator-Free: In some cases, the reaction can be initiated by UV light without any added photoinitiator. Direct photolysis of the thiol can generate thiyl radicals, although this process may be slower. nih.govresearchgate.net
Regardless of the initiation method, the reaction proceeds through the same propagation and chain-transfer mechanism, leading to the anti-Markovnikov product. thieme-connect.de The reaction is generally very rapid and efficient. thieme-connect.de
Alder Ene Reactions of this compound Systems
This compound can participate in pericyclic reactions, specifically the Alder Ene reaction. tandfonline.comorganic-chemistry.org The ene reaction involves an alkene with an allylic hydrogen (the "ene," in this case the allyl group) reacting with a compound containing a double or triple bond (the "enophile," here the maleimide double bond). organic-chemistry.org This reaction requires higher temperatures than a typical Diels-Alder reaction due to the higher activation energy needed to break the allylic C-H bond. organic-chemistry.org
In specially designed systems where allyl and maleimide functionalities are present on the same molecule, an intramolecular Alder Ene reaction can occur. tandfonline.comtandfonline.com This intramolecular pathway is kinetically favored due to the close proximity of the reacting groups and favorable activation entropy. tandfonline.comtandfonline.com As a result, the reaction can proceed at much lower temperatures (50–150 °C) compared to intermolecular ene reactions. tandfonline.comtandfonline.com
Research on novolac resins containing both allyl and maleimide groups demonstrated a two-stage curing process. The first stage, occurring at approximately 60 °C, was identified as the intramolecular ene reaction, forming an ene adduct. tandfonline.comtandfonline.comresearchgate.net This is followed by a second stage at higher temperatures (150–275 °C), where cross-linking occurs through Diels-Alder reactions. tandfonline.comtandfonline.com
Intramolecular and Intermolecular Ene Reactions
The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). In systems containing this compound, both intermolecular and intramolecular ene reactions are pivotal.
In two-component systems, where an allyl-containing compound is mixed with a maleimide, the reaction proceeds via an intermolecular Alder-ene mechanism. However, a more efficient pathway is observed in one-component resins where both the allyl and maleimide functionalities are anchored to the same molecule, such as an allyl novolac resin modified with maleimidobenzoyl groups. In these systems, an intramolecular ene reaction is highly favored. This is due to two primary factors:
Proximity: The close proximity of the reactive groups on the same molecule increases the probability of collision.
Activation Entropy: Intramolecular reactions are associated with a very low activation entropy, making the reaction more kinetically favorable.
This favorability allows the intramolecular ene reaction to initiate at significantly lower temperatures (around 50–60 °C) compared to the 100–140 °C required for typical two-component intermolecular systems. The ene reaction of N-methylmaleimide with allylbenzene in subcritical ethanol has been studied as a model, demonstrating the feasibility of this transformation.
Mechanistic Transition from Wagner-Jauregg to Diels-Alder in Curing
The curing of this compound-based resins is a well-defined two-stage process.
Ene Reaction: At lower temperatures (50-150 °C), the initial curing occurs via the Alder-ene reaction pathway, resulting in the formation of an ene adduct.
Wagner-Jauregg and Diels-Alder Reactions: As the temperature is elevated (150–275 °C), the ene adduct undergoes subsequent Wagner-Jauregg and Diels-Alder reactions. This second stage leads to the formation of a highly cross-linked, thermally stable polymer network.
This sequential curing mechanism, starting with the ene reaction and transitioning to Diels-Alder cross-linking at higher temperatures, is a hallmark of these "Alder ene" systems.
Influence of Molecular Architecture on Cure Activation Energy in Alder Ene Systems
The molecular architecture has a profound impact on the energetics of the curing process. By anchoring both the allyl and maleimide groups onto a single molecular backbone (e.g., a novolac resin), the activation energy for curing is tremendously decreased. This is a direct consequence of the favored intramolecular reaction pathway, which benefits from increased proximity of the reactive species and favorable activation entropy factors.
Studies on these one-component systems have shown that as the curing reaction progresses, the activation energy tends to increase. This implies that the reaction mechanism shifts from being chemically controlled at lower conversion rates to being diffusion-controlled at conversions beyond approximately 50%. The kinetic parameters for this two-step curing process can be modeled to understand the energy requirements for each stage.
| Curing Stage | Typical Temperature Range | Primary Reaction | Key |
|---|
Other Reaction Pathways and Selectivity Studies
Cross-linking via Allyl Bonds in Side Chains at High Conversions
The polymerization of this compound under free-radical conditions primarily proceeds through the more reactive maleimide double bond. At lower monomer conversions, this results in the formation of linear or branched polymer chains with pendant allyl groups attached to the nitrogen atom of each maleimide unit.
As the polymerization progresses to high conversions, the concentration of the monomer decreases while the concentration of the polymer with pendant allyl groups increases. Under these conditions, the propagating radical at the end of a growing chain has a higher probability of reacting with a pendant allyl group on another polymer chain rather than with a monomer. This can occur through two primary mechanisms:
Chain Transfer: A hydrogen atom is abstracted from the allyl group of a neighboring polymer chain, terminating one chain and creating a new radical center on the other. This new radical can then initiate further polymerization or combine with another radical.
Radical Addition: The propagating radical directly adds across the double bond of a pendant allyl group on an adjacent chain.
Both pathways result in the formation of covalent bonds between different polymer chains, creating a three-dimensional network structure. This process is known as cross-linking and leads to gelation, where the polymer becomes an insoluble and infusible solid. Kinetic studies of similar monomers containing both a highly reactive polymerizable group and a less reactive allyl group, such as allyl methacrylate, have shown that controlled polymerization occurs at low conversions, but branching and cross-linking reactions dominate at higher conversions, leading to multimodal molecular weight distributions. researchgate.net The point at which the system gels is dependent on reaction conditions such as monomer concentration and initiator efficiency. researchgate.net
| Conversion Stage | Primary Reaction | Resulting Structure | Key Characteristics |
|---|---|---|---|
| Low Conversion | Polymerization of maleimide double bond | Linear/branched polymer with pendant allyl groups | Soluble, un-cross-linked |
| High Conversion | Reaction of propagating radicals with pendant allyl groups | Cross-linked polymer network | Insoluble, gelled |
Reaction with Sulfur Dioxide and Pyrrolidine Structure Formation
The pendant allyl group of this compound can participate in specific chemical transformations, including reactions with sulfur dioxide. The reaction of certain dienes and allyl compounds with sulfur dioxide can proceed via a hetero-Diels-Alder cycloaddition to form cyclic intermediates known as sultines. uvebtech.com These intermediates can be unstable and may undergo further reactions.
In the presence of an amine like pyrrolidine, a multi-step reaction cascade can be proposed. First, the allyl group of this compound reacts with sulfur dioxide, potentially activated by a Lewis or Brønsted acid, to form a zwitterionic intermediate or a cyclic sultine. uvebtech.com This electrophilic intermediate is then susceptible to nucleophilic attack by pyrrolidine. Subsequent cleavage of the resulting sulfur-nitrogen bond and intramolecular cyclization involving the nitrogen of the original maleimide ring could lead to the formation of a new, complex heterocyclic structure containing a pyrrolidine ring. Research on related systems has shown that S-N bonds in certain sulfur-nitrogen heterocycles can be cleaved by the addition of pyrrolidine. nih.gov The synthesis of pyrrolidines from allyl-containing amides has also been documented, suggesting such cyclizations are feasible. nih.gov This reaction pathway transforms the simple allyl side chain into a more complex, functionalized moiety.
Polymer Chemistry and Materials Science Applications of N Allylmaleimide
Synthesis of Copolymers and Terpolymers Involving N-Allylmaleimide
This compound can be copolymerized with a variety of other monomers through radical polymerization, enabling the synthesis of copolymers and terpolymers with controlled compositions and architectures. This allows for the fine-tuning of material properties for specific applications.
Thermosetting Maleimide (B117702) Copolymers with Tailored Thermal and Optical Properties
Thermosetting maleimide polymers exhibiting excellent thermal and optical properties can be fabricated through the sequence-controlled radical copolymerization of this compound with other monomers, followed by post-polymerization reactions. For instance, copolymers of this compound and N-(2-ethylhexyl)maleimide (EHMI) with diisobutylene (DIB) have been synthesized. These copolymers, containing pendant allyl groups, can be thermally or photochemically cured using polyfunctional thiols via thiol-ene reactions, resulting in crosslinked polymers with high thermal stability and transparency. jst.go.jpresearchgate.net Organic-inorganic hybrids with excellent heat resistance and transparency have also been prepared using a thiol-ene reaction between random-type silsesquioxanes containing a mercapto group and this compound copolymers. jst.go.jp
Copolymerization with N-(2-ethylhexyl)maleimide (EHMI) and Diisobutylene (DIB)
Sequence-controlled radical copolymerization of this compound (AMI) and N-(2-ethylhexyl)maleimide (EHMI) with diisobutylene (DIB) has been employed to create AAB-type maleimides/DIB copolymers. jst.go.jpresearchgate.netamanote.com These copolymers feature allyl groups randomly distributed along the polymer chain. Subsequent thermal or photochemical curing using polyfunctional thiols, such as pentaerythritol (B129877) tetrakis(3-mercaptobutyrate), through a thiol-ene reaction, leads to the formation of thermoset polymers. jst.go.jpresearchgate.net These crosslinked materials demonstrate excellent thermal stability and high transparency. jst.go.jpresearchgate.netamanote.com
Copolymerization with N-Vinylpyrrolidone and Diallyl Monomers
This compound undergoes radical copolymerization with N-vinylpyrrolidone (NVP) in bulk or in organic solvents. researchgate.netresearchgate.net Studies have investigated the kinetic features of these reactions and the structures of the resulting copolymers. researchgate.net Random copolymers are typically formed, although copolymerization in methanol (B129727) can show a tendency toward alternation of monomer units. researchgate.net Additionally, this compound can be copolymerized with diallyl monomers, such as 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride. researchgate.net High conversions in the copolymerization of this compound with monomers like methyl methacrylate (B99206) can lead to crosslinking through the allyl bonds of the side chains, resulting in insoluble copolymers. researchgate.net
Copolymers with Substituted Styrenes or Vinyl Ethers
This compound can participate in alternating copolymerization with electron-rich monomers like substituted styrenes or vinyl ethers. researchgate.net This selective copolymerization involves the reaction between the electron-poor maleimide double bond and the electron-rich double bond of the comonomer, with minimal reaction involving the pendant allyl double bond of this compound during the initial polymerization. researchgate.net These copolymers have shown utility in applications such as microlithographic resists. researchgate.net N-substituted maleimides, including this compound, can also undergo photo-induced copolymerization with electron donor monomers like vinyl ethers, N-vinyl pyrrolidone, or p-alkoxy styrenes, often resulting in alternating copolymers. kpi.ua
Random vs. Alternating Copolymer Formation
The nature of the copolymer formed from this compound and another monomer depends on the specific comonomer and reaction conditions. Radical copolymerization of this compound with monomers like N-vinylpyrrolidone can lead to random copolymers. researchgate.net However, with electron-donating monomers such as substituted styrenes or vinyl ethers, this compound shows a high tendency towards alternating copolymerization, driven by the polarity difference between the monomers. researchgate.netkpi.uaacs.orgjst.go.jp The sequence distribution in the copolymer can be influenced by factors such as monomer reactivity ratios and the penultimate unit effect. acs.orgjst.go.jp
Crosslinking Agents and Network Polymer Formation
The presence of the reactive allyl group in this compound makes it a valuable component for introducing crosslinking into polymer systems. Heating copolymers containing pendant allyl groups derived from this compound can result in the formation of network polymers through the interaction (e.g., thermal curing or thiol-ene reaction) of these allyl groups. jst.go.jpresearchgate.netresearchgate.net This crosslinking process leads to the formation of rigid, three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and solvent resistance of the material. rjpdft.com this compound copolymers can be thermally cured using thiol-modified crosslinking agents, such as silsesquioxanes or glycoluril (B30988) crosslinkers, via thiol-ene reactions to create heat-resistant networks. jst.go.jpscispace.com Crosslinking can occur during high-conversion copolymerization due to reactions involving the pendant allyl groups. researchgate.net
Thiol/Ene Reaction for Curing Maleimide Copolymers with Polyfunctional Thiols
The thiol-ene reaction is a prominent click chemistry approach used for curing polymers containing alkene functionalities, such as those found in this compound copolymers. This reaction involves the addition of a thiol group (SH) across a carbon-carbon double bond (ene). When maleimide copolymers containing allyl groups are reacted with polyfunctional thiols, a crosslinked network can be formed. For instance, copolymers of this compound with monomers like N-(2-ethylhexyl)maleimide (EHMI) and diisobutylene (DIB) have been cured using pentaerythritol tetrakis(3-mercaptobutyrate), a polyfunctional thiol, via the thiol-ene reaction. jst.go.jpresearchgate.netamanote.com This reaction can be initiated thermally or photochemically, leading to thermosetting maleimide polymers with desirable thermal and optical properties. jst.go.jpresearchgate.net The thiol-ene reaction with allyl-containing maleimide copolymers and polyfunctional thiols results in crosslinked polymers exhibiting excellent thermal stability and high transparency. jst.go.jpresearchgate.net
Thermal Curing of Copolymers via Allyl Group Interaction
Beyond the thiol-ene reaction, copolymers incorporating this compound can also undergo thermal curing through the interaction of their pendant allyl groups. Heating these copolymers in the absence of a catalyst can lead to the formation of a network polymer structure via reactions involving the allyl functionalities. researchgate.net This self-curing capability at moderate temperatures has been observed in systems where both allyl and maleimide groups are present, potentially involving ene and Diels-Alder reactions. tandfonline.comtandfonline.com Anchoring allyl and maleimide groups within the same molecule can significantly decrease the cure activation energy, facilitating curing at lower temperatures (e.g., ~60 °C for the ene reaction step) compared to two-component systems. tandfonline.comtandfonline.com The thermal stability of the resulting resins can increase with a higher maleimide content. tandfonline.comtandfonline.com
Crosslinked (Co)polymers from Trimethylolpropane (B17298) Trimethacrylate
Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional monomer often used as a crosslinking agent in polymer systems. ontosight.aitcichemicals.comsinocurechem.compolysciences.com While research specifically detailing the crosslinking of this compound (co)polymers directly with trimethylolpropane trimethacrylate in the provided search results is limited, TMPTMA's general role as a crosslinking agent in creating highly crosslinked polymers is well-documented. ontosight.aisinocurechem.compolysciences.com TMPTMA's three reactive sites contribute to enhanced thermal stability, mechanical strength, and chemical resistance in the resulting crosslinked networks. ontosight.aipolysciences.com Studies have shown the synthesis of crosslinked (co)polymers by reacting maleimide-based monomers, such as N-(4-carboxy-phenyl)maleimide, with trimethylolpropane trimethacrylate via free radical polymerization. researchgate.net This suggests a potential route for incorporating TMPTMA into this compound copolymer systems to achieve crosslinking, leveraging the radical polymerization of the methacrylate groups.
Data Table: Properties of Trimethylolpropane Trimethacrylate
| Property | Value | Source |
| Molecular Formula | C18H26O6 tcichemicals.com or C15H24O6 ontosight.ai | ontosight.aitcichemicals.com |
| Molecular Weight | 338.40 g/mol tcichemicals.com or 338.35 g/mol ontosight.ai | ontosight.aitcichemicals.com |
| Physical State | Liquid (20 °C) tcichemicals.com | tcichemicals.com |
| Melting Point | -14 °C tcichemicals.com | tcichemicals.com |
| Boiling Point | 155 °C/1 mmHg tcichemicals.com | tcichemicals.com |
| Flash Point | 182 °C tcichemicals.com | tcichemicals.com |
| Specific Gravity | 1.06 (20/20) tcichemicals.com | tcichemicals.com |
| Solubility in water | Insoluble (13 mg/l at 25 °C) tcichemicals.com | tcichemicals.com |
Detailed Research Findings: Thermal Curing
Research on the thermal curing of this compound copolymers highlights the influence of copolymer composition and structure on thermal properties. For instance, studies on copolymers of this compound with N-vinylpyrrolidone have shown that heating without a catalyst results in a network polymer due to allyl group interaction. researchgate.net The thermal degradation behavior of maleimide-methacrylate copolymers bearing pendant allyl groups has also been investigated, revealing that crosslinking along the allyl bonds of side chains can occur at high conversions, leading to insoluble copolymers with high heat resistance. researchgate.net Copolymerization of this compound with allylmethacrylate can lead to the formation of crosslinked copolymers with high heat resistance even at initial conversions. researchgate.net
Data Table: Thermal Properties of Selected Maleimide Copolymers
While specific numerical data tables on thermal properties directly linked to this compound copolymer curing via allyl interaction were not extensively available in the search snippets, the research indicates that these materials exhibit high heat resistance jst.go.jpresearchgate.netresearchgate.netjst.go.jp and thermal stability jst.go.jpresearchgate.nettandfonline.com.
Organic-Inorganic Hybrid Materials Synthesis
This compound is also instrumental in the creation of organic-inorganic hybrid materials, combining the properties of polymers with those of inorganic components like silica (B1680970) nanoparticles and silsesquioxanes.
Thiol/Ene Reaction with Surface-Modified Silica Nanoparticles
The thiol-ene reaction is a valuable tool for fabricating organic-inorganic hybrids involving this compound copolymers and surface-modified silica nanoparticles. Maleimide copolymers containing allyl side groups can undergo thiol-ene reactions with silica nanoparticles that have been surface-modified with thiol groups. jst.go.jpresearchgate.netamanote.com This process allows for the incorporation of the inorganic nanoparticles into the polymer matrix, leading to hybrid materials. Transparent films of maleimide copolymers containing such hybrids have been obtained by casting and drying dispersions of the hybrid material. jst.go.jpresearchgate.net These organic-inorganic hybrids fabricated via the thiol-ene reaction have demonstrated excellent thermal stability and high transparency. jst.go.jpresearchgate.net
Hybrid Materials with SH-modified Silsesquioxane
This compound copolymers have been used to create heat-resistant and transparent organic-inorganic hybrid materials by reacting with random-type SH-modified silsesquioxane via the thiol-ene reaction. jst.go.jpjst.go.jpglobalauthorid.comgoogle.comnii.ac.jpcolab.wsjst.go.jp Thiol-containing polysilsesquioxanes, prepared from the hydrolysis and condensation of mercaptopropyltrimethoxysilane, can react with multifunctional allyl compounds like those in this compound copolymers under conditions such as UV irradiation. jst.go.jp These hybrid materials exhibit specific properties including high transparency, high refractive index, and the ability to form thick films with low shrinkage after curing. jst.go.jp The thermal and mechanical properties of these cured hybrid materials are influenced by factors such as the ratio of allyl to mercapto groups and the allyl content in the copolymers. jst.go.jp
Applications in High-Performance Polymers
This compound contributes to the development of high-performance polymers due to the robust nature of the maleimide ring and the reactivity of the allyl group, enabling crosslinking and the creation of thermosetting materials. Maleimide copolymers, including those derived from this compound, are recognized as high-performance transparent polymer materials possessing excellent thermal, optical, and mechanical properties. researchgate.netjst.go.jp The ability to control the sequence structure in the copolymerization of this compound with other monomers is crucial for designing thermoresistant and transparent polymer materials. jst.go.jpjst.go.jp The crosslinked polymers and organic-inorganic hybrids obtained from this compound copolymers often exhibit excellent thermal stability and high transparency, making them suitable for demanding applications. jst.go.jpresearchgate.net The incorporation of this compound can lead to polymers with high heat resistance, which is a key characteristic for high-performance applications. researchgate.netresearchgate.net
Design of Thermoresistant and Transparent Polymer Materials
This compound is utilized in the design of thermoresistant and transparent polymer materials, often through copolymerization and subsequent crosslinking reactions. Sequence-controlled radical copolymerization of AMI with other monomers, such as N-(2-ethylhexyl)maleimide (EHMI) and diisobutylene (DIB), followed by post-polymerization reactions, has been shown to yield thermosetting maleimide polymers exhibiting excellent thermal and optical properties. researchgate.net, google.com, google.com These copolymers, containing reactive allyl groups in their side chains, can be thermally or photochemically cured using polyfunctional thiols via the thiol-ene reaction. researchgate.net, google.com, google.com
Furthermore, the incorporation of surface-modified silica nanoparticles into these maleimide copolymers through the thiol-ene reaction of the allyl side groups facilitates the creation of organic-inorganic hybrids. researchgate.net, google.com, tandfonline.com Films prepared from these hybrids by casting and drying have demonstrated both excellent thermal stability and high transparency. researchgate.net, google.com The design of such materials involves controlling the sequence structure and allyl content of the copolymers, as well as the ratio of allyl to mercapto groups in the thermosetting system, to optimize thermal and mechanical properties. tandfonline.com
Heat-Resistant Polymers via Thiol-Ene Reaction with Glycoluril Crosslinkers
Heat-resistant polymers can be synthesized using the thiol-ene reaction of this compound copolymers with rigid molecular structures, such as those provided by glycoluril crosslinkers. core.ac.uk, researchgate.net, google.com, acs.org This approach leverages the efficient and selective thiol-ene click chemistry between the allyl groups in the copolymer and the thiol groups from the crosslinker to form a robust network structure. Studies have investigated the thermal curing of copolymers of this compound and 2-ethylhexyl acrylate (B77674) using glycoluril crosslinkers containing 2-mercaptoethyl ether groups. acs.org This method allows for the creation of thermosets with enhanced heat resistance, contributing to the development of materials suitable for demanding applications.
Adhesion Properties in Metal Bonding Applications
This compound copolymers have been explored for their adhesion properties in metal bonding applications. Copolymers synthesized by radical copolymerization of AMI with monomers like 2-ethylhexyl acrylate (2EHA) and n-butyl vinyl ether (BVE) have been investigated for their thermal curing behavior and adhesion to metal surfaces, specifically stainless steel. mdpi.com, google.com, acs.org These copolymers, possessing reactive allyl groups, undergo thermal curing via the ene-thiol reaction with polyfunctional thiols like pentaerythritol tetrakis(3-mercaptobutyrate) (PEMB), leading to the formation of crosslinked structures. mdpi.com, google.com
Research has shown that the adhesive strength of these cured copolymers on stainless steel plates can be significant. For instance, thermal curing in the presence of PEMB resulted in adhesive strengths in the range of 4.3-5.2 MPa, which could be further increased to 6.4 MPa by the addition of triallyl isocyanurate (TAIC). mdpi.com The conversion of allyl groups during curing, determined by techniques like IR spectroscopy, plays a role in the resulting adhesive properties. mdpi.com
| Copolymer Type (with AMI) | Comonomer | AMI Content (mol%) | Curing Agent | Additive | Adhesive Strength (MPa) |
|---|---|---|---|---|---|
| Random | 2EHA | 25 | PEMB | None | 4.3-5.2 |
| Random | 2EHA | 37 | PEMB | None | 4.3-5.2 |
| Alternating | BVE | 55 | PEMB | None | 4.3-5.2 |
| Random | 2EHA | - | PEMB | TAIC | 6.4 |
Note: Data compiled from research findings on the adhesion properties of this compound copolymers in metal bonding applications. mdpi.com
Improvement of Brittleness and Processability in Bismaleimide (B1667444) (BMI) Systems
Bismaleimide (BMI) monomers and polymers are known for their high thermal stability and mechanical properties, making them suitable for high-temperature applications, particularly in aerospace composites.,, However, a significant drawback of cured BMI systems is their inherent brittleness and the requirement for high-temperature curing., The incorporation of allyl functional monomers and polymers, including those derived from or used in conjunction with maleimides, serves as a crucial strategy to mitigate these limitations.,,,
Allyl compounds act as reactive diluents in BMI systems, improving processability and enhancing the toughness of the resulting polymer networks., This modification can involve blending BMI resins with allyl phenol-bearing novolac resins or synthesizing resins that intrinsically contain both allyl and maleimide groups capable of self-curing via reactions like the Alder-ene reaction., The co-reaction of bismaleimide with polyallyl compounds is considered a reliable method for decreasing brittleness without compromising the inherent heat resistance and good processing characteristics of BMI resins. The addition of suitable allyl compounds can increase impact strength and flexural strength, while also potentially reducing dielectric constant and loss.
Synthesis of Polyurethane Prepolymers
While this compound itself is not typically a direct monomer in the primary chain formation of conventional polyurethane prepolymers (which are commonly synthesized by reacting polyisocyanates with polyols, core.ac.uk,,,), maleimide functionality, and by extension structures that could incorporate allyl-maleimide units, can be introduced into polyurethane systems. This is often achieved through the functionalization of polyurethane prepolymers or polymers with maleimide groups.,,,
The synthesis of maleimide-functionalized urethane (B1682113) prepolymers has been reported, often involving the reaction of diisocyanates and hydroxyl compounds, where one of the hydroxyl compounds carries a protected maleimide group., For instance, maleimide-functionalized urethane prepolymers have been synthesized from furan-protected N-hydroxymethylmaleimide, a diisocyanate, and a polyol like glycerol., The maleimide group is protected during the prepolymer synthesis to prevent unwanted side reactions and is later deprotected for subsequent reactions, such as Diels-Alder click chemistry. This approach allows for the creation of polyurethane materials with reactive maleimide sites available for further modification or crosslinking. The incorporation of vinylic or allylic groups into polyols or polyamines used in polyurethane synthesis is also a known method for introducing unsaturation into the polymer backbone for further functionalization.,
Functionalization of Polymeric Substrates
The presence of the maleimide group in this compound and its copolymers makes them valuable for the functionalization of polymeric substrates. Maleimide groups are highly reactive dienophiles and Michael acceptors, enabling them to participate in various click chemistry reactions, particularly with thiols (via the thiol-ene or Michael addition reaction) and dienes (via the Diels-Alder reaction).,,
"Clickable" Polymeric Materials Containing Maleimide
Polymers containing maleimide groups are considered "clickable" polymeric materials because the maleimide functionality can readily undergo efficient and selective reactions with complementary functional groups. This allows for the facile attachment of various molecules or polymers onto the maleimide-containing backbone, enabling the modification of surface properties, the introduction of specific functionalities, or the creation of complex polymer architectures.
For example, maleimide-functionalized polymers can react with thiol-containing molecules or biomolecules (like peptides or proteins) under mild conditions through the thiol-ene or Michael addition reaction, which is widely used in bioconjugation and surface modification. The Diels-Alder reaction with furan-containing compounds is another powerful click chemistry tool that can be employed with maleimide-functionalized polymers, offering the possibility of creating reversible networks or attaching furan-functionalized molecules., Copolymers of this compound containing pendant reactive unsaturated allyl groups also offer sites for further modification through reactions involving the allyl double bond. The ability to introduce maleimide functionality into polymers provides a versatile platform for creating materials with precisely placed reactive sites for diverse applications.
Bioorthogonal Chemistry and Biomedical Research Applications of N Allylmaleimide
N-Allylmaleimide in Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of aqueous environments, making them ideal for biological applications. This compound is a valuable reagent in two prominent click chemistry reactions: the Thiol-Ene Click (TEC) reaction and the Diels-Alder cycloaddition.
The thiol-ene click (TEC) reaction is a powerful tool for bioconjugation, offering a biocompatible method for the orthogonal labeling of biomolecules. nih.govresearchgate.net This reaction involves the radical-mediated addition of a thiol to an alkene, such as the allyl group of this compound. The process is highly efficient and can be initiated by light (photo-induced), making it a spatially and temporally controllable method for bioconjugation. nih.gov
A key advantage of the thiol-ene reaction is its selectivity for cysteine residues in proteins. nih.gov Cysteine is a relatively rare amino acid, and its thiol group exhibits unique nucleophilicity, allowing for targeted modifications. nih.gov This selectivity is crucial for creating homogeneous bioconjugates where the orientation and function of the protein are preserved. nih.govresearchgate.net The stable thioether bond formed through the thiol-ene reaction ensures the robustness of the resulting conjugate. humanjournals.com
The maleimide (B117702) moiety of this compound is an excellent dienophile for Diels-Alder cycloaddition reactions. This [4+2] cycloaddition with a conjugated diene is a highly efficient method for bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). nih.govbiomedres.us The reaction is fast, quantitative, and can be performed in aqueous solutions, which is advantageous for working with sensitive biomolecules like antibodies. nih.gov
A significant benefit of the Diels-Alder linkage is its enhanced stability in serum compared to the traditional thiol-maleimide adduct. nih.govbiomedres.usresearchgate.net The succinimidyl thioether linkage formed from the reaction of a maleimide with a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate. researchgate.net The Diels-Alder adduct is more stable, which can improve the pharmacokinetic properties of ADCs by reducing premature drug release. researchgate.net This approach allows for the creation of effective and stable biotherapeutics. nih.govbiomedres.us
Biomedical Applications of this compound Derivatives
The unique chemical properties of this compound and its derivatives have led to their exploration in various biomedical applications, ranging from cancer therapy to the development of antimicrobial materials and advanced bioconjugation strategies.
Derivatives of maleimide have shown promise as potential anticancer agents. Research into novel N-triazolyl maleimide derivatives, which share the core maleimide structure with this compound, has demonstrated cytotoxic effects against cancer cells. nih.gov In one study, a novel N-triazolyl maleimide derivative, compound 4l, was synthesized and evaluated for its cytotoxicity against human melanoma cell lines (SK-Mel-28 and SK-Mel-103) and a non-cancerous human umbilical vein endothelial cell line (HUVEC). nih.gov
The results indicated that compound 4l was more effective at impairing the metabolism of the melanoma cell lines compared to the healthy endothelial cells, suggesting a degree of selectivity for cancer cells. nih.gov Furthermore, when combined with the chemotherapy drug paclitaxel, the derivative showed an apoptotic action on SK-Mel-28 cells. nih.gov
Table 1: Cytotoxicity of a Novel N-triazolyl Maleimide Derivative (Compound 4l)
| Cell Line | Compound | Concentration for Toxic Effect |
|---|---|---|
| SK-Mel-28 (Melanoma) | 4l | Lower concentration |
| SK-Mel-103 (Melanoma) | 4l | Lower concentration |
This table is based on the findings that a lower concentration of compound 4l was required to cause toxicity in both SK-Mel-28 and SK-Mel-103 cells in comparison with HUVEC cells. nih.gov
The development of polymers with antimicrobial properties is a critical area of research to combat the rise of antibiotic-resistant bacteria. Both the maleimide and allyl functional groups present in this compound can be utilized in the synthesis of such polymers. The maleimide structure itself is a promising scaffold for the development of antimicrobial agents, with both natural and synthetic maleimide compounds showing antibacterial and antifungal activities. nih.gov
Polymers containing allyl functional groups also have biomedical applications, including in antimicrobial coatings. nih.gov Copolymers can be synthesized using this compound, and the pendant allyl groups can be further functionalized through reactions like the thiol-ene click reaction to introduce antimicrobial moieties. While direct studies on the antimicrobial properties of this compound copolymers are emerging, the inherent antimicrobial potential of the maleimide core and the versatile functionality of the allyl group suggest that this compound is a valuable monomer for creating novel antimicrobial polymeric materials. Research on other polymers containing maleimide has shown that they can exhibit significant antibacterial activity. researchgate.net
Site-specific bioconjugation is essential for the development of well-defined and effective protein-based therapeutics and diagnostics, such as antibody-drug conjugates. wisc.edu this compound is an ideal reagent for achieving site-specificity due to its two distinct reactive groups.
The maleimide group is widely used for its highly selective reaction with the thiol group of cysteine residues in proteins. researchgate.net This reaction is rapid and proceeds under mild conditions, allowing for the targeted modification of proteins at specific cysteine sites. However, as previously mentioned, the resulting thioether linkage can have stability issues. researchgate.net
The allyl group of this compound offers an alternative or sequential conjugation site. Through the thiol-ene click reaction, a second molecule can be attached to the allyl group. This bifunctionality allows for a "pre-functionalization" approach where a molecule is first attached to the allyl group, and the resulting maleimide derivative is then conjugated to a protein. This strategy provides a modular and versatile platform for creating complex bioconjugates with precise control over the location and stoichiometry of the attached molecules.
Radiolabeling Techniques (e.g., for peptides and biomolecules)
The precise and stable incorporation of radionuclides into biomolecules is fundamental for the development of targeted agents for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). One of the most effective strategies for achieving site-specific labeling of peptides and other proteins is through bioconjugation reactions that target unique functional groups within the biomolecule. This compound provides a key functional moiety, the maleimide group, which is highly reactive and selective towards sulfhydryl (thiol) groups, such as those found on cysteine residues. lifetein.comwindows.net
This high selectivity forms the basis of a powerful radiolabeling technique rooted in thiol-maleimide "click" chemistry. The reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (pH 7-7.5, room temperature), which is crucial for preserving the delicate structure and biological activity of peptides and proteins. windows.netnih.govthno.org The general approach involves the use of a "prosthetic group" or "synthon"—a small molecule that is first radiolabeled and then conjugated to the biomolecule of interest. nih.govsnmjournals.org
In this context, this compound can be incorporated into the structure of a peptide, which is then reacted with a radiolabeled, thiol-containing prosthetic group. nih.gov Conversely, and more commonly, a maleimide-containing synthon is first synthesized and radiolabeled, such as with Fluorine-18 (¹⁸F), and then reacted with a peptide that has a native or engineered cysteine residue. snmjournals.orgnih.gov For example, N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide (¹⁸F-FBEM) has been successfully developed as a thiol-reactive prosthetic group for labeling RGD peptides, which are used for imaging integrin expression in tumors. snmjournals.org The reaction between the ¹⁸F-labeled maleimide synthon and the thiolated peptide is often quantitative, resulting in a stably labeled biomolecule with high radiochemical purity and specific activity. snmjournals.org
The stability of the resulting thioether bond is a critical factor. While generally stable, the thiosuccinimide ring formed from the maleimide-thiol reaction can sometimes undergo hydrolysis or a retro-Michael reaction, particularly with N-alkyl maleimides. mdpi.com However, N-aryl maleimides have been shown to form conjugates that undergo rapid ring hydrolysis to a more stable thio-succinamic acid, a desirable quality that minimizes undesirable thiol exchange reactions with other cysteine residues in vivo. mdpi.com The development of various maleimide-based prosthetic groups has become a preferred method for cysteine-based radiolabeling of biomolecules. thno.org
| Prosthetic Group / Method | Target Biomolecule | Radionuclide | Isolated Radiochemical Yield | Key Findings |
|---|---|---|---|---|
| ³H-N-ethylmaleimide | Bovine Serum Albumin (BSA) | ³H | Not specified | One of the earliest demonstrations of maleimide for protein labeling. |
| N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide (¹⁸F-FBEM) | Thiolated dimeric RGD peptide | ¹⁸F | ~85% (non-decay corrected) | Demonstrated high tumor-targeting efficacy and metabolic stability for PET imaging. snmjournals.org |
| [¹⁸F]fluoropropyl-thiol | Maleimide-functionalized RGD dimer | ¹⁸F | 37-47% (intermediate) | A versatile method using a radiolabeled thiol to conjugate with maleimide-containing biomolecules under physiological conditions. nih.govthno.orgnih.gov |
| [¹⁸F]fluoro-PEG4-thiol | Maleimide-functionalized RGD dimer | ¹⁸F | 28-35% (intermediate) | Showcased the use of a PEGylated thiol prosthetic group for improved pharmacokinetics. nih.govthno.orgnih.gov |
Development of Polymeric Substrates for Energy Storage
The advancement of next-generation energy storage systems, particularly solid-state metal-ion batteries, is heavily reliant on the development of innovative materials that can overcome the safety and performance limitations of traditional liquid electrolytes. echemmat.comacs.org Polymeric materials have emerged as a highly promising class of substrates for solid electrolytes. Solid polymer electrolytes (SPEs) offer the potential for enhanced safety by replacing flammable liquid solvents, improved flexibility, and better electrochemical stability. researchgate.netnih.govdigitellinc.com A key strategy in designing effective SPEs involves creating cross-linked polymer networks, which provide mechanical robustness while facilitating efficient ion transport. digitellinc.comosti.gov
Click Chemistry for Polymeric Solid Electrolytes in Metal-Ion Batteries
"Click" chemistry provides a powerful and versatile toolbox for the synthesis of well-defined, cross-linked polymer networks suitable for solid electrolytes. researchgate.net Among these reactions, thiol-ene chemistry is particularly advantageous due to its high efficiency, lack of byproducts, and mild reaction conditions, which are compatible with the components of an electrolyte system. echemmat.comresearchgate.net This chemistry involves the reaction between a thiol (-SH) and an alkene ('ene') group, often initiated by UV light or thermal means, to form a stable thioether linkage.
This compound is an exemplary cross-linking agent within this framework due to its bifunctional nature, possessing two distinct and readily accessible "clickable" sites:
The Maleimide Group: This group readily undergoes a highly efficient Michael addition reaction with a thiol group.
The Allyl Group: This 'ene' functionality can participate in a radical-mediated thiol-ene reaction with a second thiol group.
This dual reactivity allows this compound to serve as a versatile node for creating a three-dimensional polymer network. For instance, a linear polymer backbone functionalized with thiol groups can be effectively cross-linked by this compound. The resulting network forms a mechanically stable solid matrix capable of encapsulating a high concentration of lithium salts and plasticizers (such as ionic liquids or organic carbonates), which are essential for ion conduction. bohrium.com
| Polymer System | Cross-linking Chemistry | Ionic Conductivity (S·cm⁻¹) | Temperature (°C) | Key Research Finding |
|---|---|---|---|---|
| Polycaprolactone triacrylate (PCL-Ac) & PETMP | Thiol-ene click reaction | 4.7 x 10⁻⁴ | 25 | Synthesis of a quasi-solid-state electrolyte with good cycling performance and enhanced thermal stability. echemmat.com |
| PEGDA / BA / SN | Thiol-ene Michael addition | ~1.0 x 10⁻³ | Room Temp. | Comparison of various cross-linking chemistries, showing that appropriate polymerization is key for stable battery performance. digitellinc.com |
| Poly(ether-thioethers) | Radical-mediated Thiol-ene | ~10⁻⁵ to 10⁻⁶ | 30 | Investigation of organo-sulfur incorporation, showing low glass transition temperatures but some crystallinity. acs.org |
| PEO-PEI cross-linked matrix | Epoxide-amine reaction | 1.2 x 10⁻³ | 25 | Demonstrated that free amine groups facilitate salt dissolution and enhance cation transport number. osti.gov |
| Fluorinated polymer & Succinonitrile | Diazide cross-linking | 4.7 x 10⁻³ | Not specified | All-component cross-linking reduced crystallinity, boosting ionic conductivity and mechanical properties. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for N-Allylmaleimide, and how can reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves the Michael addition of allylamine to maleic anhydride, followed by cyclization. To ensure reproducibility, document precise molar ratios, reaction temperatures (e.g., 80–100°C), and solvent systems (e.g., THF or DCM). Characterization via -NMR (peaks at δ 5.8–6.3 ppm for allyl protons) and FT-IR (C=O stretch at ~1700 cm) is critical. Cross-validate purity using HPLC (retention time ~8.2 min under reverse-phase conditions) .
Q. How can researchers assess the purity of this compound following synthesis?
- Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic techniques:
- TLC : Use silica gel plates with ethyl acetate/hexane (1:3); R ≈ 0.4.
- HPLC/GC : Quantify impurities using calibrated standards.
- Melting Point : Pure this compound melts at 34–36°C.
Discrepancies in these metrics suggest incomplete purification (e.g., column chromatography with silica gel) or side reactions .
Q. What are the optimal storage conditions to prevent this compound degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to inhibit photodegradation and hydrolysis. Regularly monitor stability via -NMR for allyl group integrity and HPLC for degradation products (e.g., maleic acid) .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role in thiol-Michael addition reactions?
- Methodological Answer : Employ kinetic profiling (e.g., UV-Vis spectroscopy to track thiol consumption) and isotopic labeling (e.g., deuterated allyl groups) to identify rate-determining steps. Computational modeling (DFT or MD simulations) can predict regioselectivity and transition states. Validate findings with -NMR to trace bond formation .
Q. What strategies resolve contradictory data in this compound’s reactivity across different solvent systems?
- Methodological Answer : Systematically vary solvent polarity (e.g., dielectric constant from 2.3 for toluene to 37.5 for DMF) and analyze reaction outcomes via DOE (Design of Experiments). Use Arrhenius plots to disentangle thermodynamic vs. kinetic control. Conflicting results may arise from solvent-induced stabilization of intermediates, which can be probed via in situ FT-IR or Raman spectroscopy .
Q. How can researchers design experiments to explore this compound’s applications in polymer crosslinking?
- Methodological Answer : Optimize monomer-to-crosslinker ratios (e.g., 10:1 to 1:1) and monitor gelation kinetics via rheometry. Characterize network density using swelling experiments (Flory-Rehner theory) and mechanical properties via DMA. Compare with maleimide analogs to isolate allyl-specific effects .
Guidelines for Data Interpretation and Reporting
- Contradictory Results : Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to distinguish outliers. Cross-reference with literature on analogous maleimides .
- Advanced Computational Tools : Use Gaussian or ORCA for quantum mechanical modeling, citing basis sets (e.g., B3LYP/6-31G*) and solvent parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
